molecular formula C24H20N6Na2O12S4 B12060719 Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt

Cat. No.: B12060719
M. Wt: 758.7 g/mol
InChI Key: MPOAAHDXCIUENZ-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is a chemical compound with the molecular formula C12H11N3O6S2Na. It is commonly used as a dye and is known for its vibrant yellow color. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-amino-5-sulfobenzoic acid under alkaline conditions to produce the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can be reduced to form amines, which can interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)diazenyl]-, sodium salt
  • 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid monosodium salt

Uniqueness

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is unique due to its specific structural features, such as the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring water-soluble dyes .

Properties

Molecular Formula

C24H20N6Na2O12S4

Molecular Weight

758.7 g/mol

IUPAC Name

disodium;2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonate;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C12H11N3O6S2.2Na/c2*13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h2*1-7H,13H2,(H,16,17,18)(H,19,20,21);;/q;;2*+1/p-2

InChI Key

MPOAAHDXCIUENZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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